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Phomactin A

Natural product structural biology Pharmacophore mapping Diterpene scaffold diversification

Phomactin A (CAS 130595-24-3) is the founding member of the phomactin family of diterpenoid secondary metabolites, first isolated from the marine fungus Phoma sp. (strain SANK and structurally characterized as a platelet-activating factor (PAF) receptor antagonist via X-ray crystallography of its C3-para-bromobenzoate derivative.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
CAS No. 130595-24-3
Cat. No. B149380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhomactin A
CAS130595-24-3
Synonymsphomactin A
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1CC2C3=C4C1(CCC(=CCCC(O2)(C(C3(OC4)O)O)C)C)C
InChIInChI=1S/C20H30O4/c1-12-6-5-8-19(4)17(21)20(22)16-14(11-23-20)18(3,9-7-12)13(2)10-15(16)24-19/h6,13,15,17,21-22H,5,7-11H2,1-4H3/b12-6-/t13-,15-,17+,18+,19+,20+/m1/s1
InChIKeyABEFPCRGBOFMDC-MPXXBEOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phomactin A (CAS 130595-24-3): Foundational Tetracyclic Diterpenoid PAF Antagonist from Marine Fungus


Phomactin A (CAS 130595-24-3) is the founding member of the phomactin family of diterpenoid secondary metabolites, first isolated from the marine fungus Phoma sp. (strain SANK 11486) and structurally characterized as a platelet-activating factor (PAF) receptor antagonist via X-ray crystallography of its C3-para-bromobenzoate derivative [1]. The phomactins share a distinctive bicyclo[9.3.1]pentadecane carbon skeleton and are biogenetically related to the taxane class of antitumor compounds, yet Phomactin A remains structurally distinguished as the only tetracyclic (ABCD-ring) congener discovered to date [2].

Why In-Class Phomactin Congeners Cannot Substitute for Phomactin A in Scaffold-Dependent Research


Substituting Phomactin A with other phomactin congeners is pharmacologically and structurally unsound. Phomactin A is the sole member of the family possessing the complete ABCD-tetracyclic ring system; all other congeners—including the higher-potency Phomactin D (platelet aggregation IC50 = 0.80 μM) and Phomactin R (PAFR IC50 = 2.5 μM)—lack either the B-ring or C-ring, yielding fundamentally different three-dimensional pharmacophore topologies [1]. Consequently, structure-activity relationships established on the truncated scaffolds of other phomactins do not extrapolate to the tetracyclic manifold, and Phomactin A remains the only congener enabling simultaneous SAR interrogation across all four ring quadrants [2].

Quantitative Comparator Evidence for Phomactin A: Potency, Structural Topology, and Synthetic Accessibility


Evidence 1: Unique ABCD-Tetracyclic Architecture vs All Other Phomactin Congeners

Phomactin A is the only phomactin congener possessing a complete ABCD-tetracyclic skeleton (discounting epoxide-containing variants). All other phomactin family members—including Phomactins B, C, D, E, F, G, H, I, J, K, L, M, N, O, P, Q, R, S, T, U, and V—lack either the B-ring or the C-ring, rendering them bi- or tricyclic [1]. This topological distinction was explicitly documented during total synthesis efforts and confirmed by X-ray crystallographic analysis [2]. No other phomactin provides a tetracyclic pharmacophore framework.

Natural product structural biology Pharmacophore mapping Diterpene scaffold diversification

Evidence 2: PAFR Antagonism Potency Compared with Commercial Reference Antagonist WEB 2170

In a unified PAFR antagonism assay performed on KBP cells, Phomactin A exhibited an IC50 of 3.8 μM against the platelet-activating factor receptor, directly comparable to the commercial reference antagonist WEB 2170 (IC50 = 3.2 μM) measured under identical conditions [1]. The assay also benchmarked other phomactins: Phomactin R (2.5 μM), Phomactin F (2.7 μM), Phomactin S (2.8 μM), Phomactin P (3.0 μM), Phomactin V (3.1 μM), Phomactin I (3.2 μM), and Phomactin U (10.0 μM).

PAF receptor pharmacology Antagonist benchmarking In vitro receptor assay

Evidence 3: Dual-Activity Pharmacological Profile vs Early-Stage Congeners (B, B1, B2)

In the original discovery assays, Phomactin A demonstrated a dual-antagonist profile: it inhibited PAF-induced platelet aggregation with an IC50 of 10 μM and competed for PAF receptor binding with an IC50 of 2.3 μM, while showing no activity against aggregation induced by adenosine diphosphate, arachidonic acid, or collagen, confirming PAF pathway specificity [1]. Comparative data for early co-isolated congeners: Phomactin B showed weaker platelet aggregation inhibition (IC50 = 17 μM); Phomactin B1 exhibited moderate aggregation inhibition (IC50 = 9.8 μM) but substantially weaker binding (IC50 = 20 μM); Phomactin B2 displayed sub-micromolar binding (IC50 = 5.4 μM) with stronger aggregation inhibition (IC50 = 1.6 μM) [2].

Platelet aggregation inhibition PAF receptor binding Specificity profiling

Evidence 4: Total Synthesis Precedence as a Benchmark for Scaffold Accessibility

Phomactin A has been the target of five independent total syntheses reported by the groups of Pattenden (2002), Halcomb (2003), Hsung (2009, 2011), and Sarpong (2018), employing diverse macrocyclization strategies including Cr(II)/Ni(II)-mediated ring closure, B-alkyl Suzuki coupling, and intramolecular oxa-[3+3] annulation [1][2][3]. In contrast, only one total synthesis has been reported for Phomactin D (Yamada, 1996) and one for Phomactin B2 (Wulff, 2007). The depth of synthetic methodology validated on Phomactin A provides an unmatched knowledge base for analog generation, late-stage diversification, and scalable preparation.

Total synthesis Macrocyclization methodology Diterpene scaffold construction

Evidence 5: Biosynthetic Terminal Product Designation via Spontaneous Pyran-Hemiacetal Closure

The complete phomactin biosynthetic gene cluster (phm) was identified from Phoma sp. ATCC 74077, revealing that phomactin biosynthesis requires only two enzymes: a type I diterpene cyclase (PhmA) and a P450 monooxygenase (PhmC) [1]. Within this pathway, Phomactin G serves as the central intermediate, which is converted to Phomactin A via allylic oxidation to the transient Sch 49028 intermediate followed by spontaneous pyran-hemiacetal ring closure—a thermodynamically favored, non-enzymatic terminal step that makes Phomactin A the default end-product [2]. This contrasts with other phomactins that require additional enzymatic tailoring steps. The two-enzyme minimal cassette further suggests tractable heterologous expression for scalable supply.

Fungal diterpene biosynthesis Gene cluster characterization Heterologous production

Evidence 6: SAR-Guided Optimization Framework Established on the Tetracyclic Scaffold

The foundational SAR study by Sugano et al. (1996) dissected the phomactin pharmacophore and established quantitative relationships between structural modifications and PAFR antagonism: lipophilicity enhancement at C7-C8, acetoxy or (methoxycarbonyl)oxy substitution at C-20, and maintenance of the 2-β-OH configuration were each demonstrated to be required for optimal inhibitory activity [1]. This SAR framework was built specifically on the phomactin scaffold, and its most potent derivative at that time was Phomactin D (platelet aggregation IC50 = 0.80 μM; binding IC50 = 0.12 μM), a lead compound that lacks the C-ring present in Phomactin A [2]. The tetracyclic scaffold of Phomactin A offers additional ring-system substitution vectors (C-ring positions) not addressable in Phomactin D, representing an unexplored SAR dimension.

Structure-activity relationship Medicinal chemistry PAF antagonist lead optimization

Optimal Research and Procurement Application Scenarios for Phomactin A


PAFR Pharmacophore Mapping and Receptor Occupancy Studies Requiring a Tetracyclic Diterpene Probe

For laboratories conducting platelet-activating factor receptor (PAFR) binding-mode analysis or pharmacophore mapping, Phomactin A provides the only tetracyclic scaffold among phomactin natural products. Its defined non-competitive PAF antagonism mechanism, established in eosinophil functional assays with synthetic analogs and characterized by decreased maximal [³H]PAF binding without change in apparent dissociation constant, makes it a structurally rigorous probe for distinguishing orthosteric vs allosteric binding modalities [1]. Its comparable potency to the commercial standard WEB 2170 (IC50 3.8 μM vs 3.2 μM) further supports its use as a structurally novel comparator in PAFR antagonist screening cascades [2].

Marine Fungal Diterpene Biosynthesis Research Leveraging a Two-Enzyme Minimal Pathway

Research groups investigating fungal diterpene cyclization mechanisms or developing heterologous production platforms will find Phomactin A strategically valuable as the terminal product of the recently elucidated two-enzyme (PhmA + PhmC) biosynthetic pathway [1]. Its spontaneous pyran-hemiacetal terminal cyclization from the Phomactin G intermediate provides a tractable model system for studying non-enzymatic cascade reactions in natural product maturation. The identification of the complete phm gene cluster enables CRISPR-based activation or heterologous reconstitution for fermentation-based supply, potentially bypassing multi-step total synthesis [1].

Total Synthesis Methodology Development and Macrocyclization Strategy Benchmarking

Synthetic chemistry groups developing novel macrocyclization, annulation, or cascade strategies can benchmark their methodologies against the five published Phomactin A total syntheses, which collectively showcase Cr(II)/Ni(II) macrocyclization (Pattenden), B-alkyl Suzuki coupling (Halcomb), intramolecular oxa-[3+3] annulation (Hsung), and bioinspired unified approaches (Sarpong) [1]. As the structurally most complex phomactin with an established synthetic literature, Phomactin A serves as a rigorous test case for new bond-forming methodologies targeting medium-ring (12-membered) macrocyclic diterpenes.

Structure-Activity Relationship Expansion Beyond the Phomactin D Lead Scaffold

Medicinal chemistry programs seeking to explore diversification space beyond the Phomactin D lead (binding IC50 = 0.12 μM, aggregation IC50 = 0.80 μM) will benefit from Phomactin A's tetracyclic scaffold, which adds C-ring substitution vectors absent in the tricyclic Phomactin D core [1]. The established SAR framework—defining lipophilicity at C7-C8, C-20 substitution, and 2-β-OH configuration as activity determinants—provides a rational starting point for systematic analog generation on the tetracyclic manifold [2]. This unexplored diversification space may yield analogs with differentiated selectivity or pharmacokinetic profiles.

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